

An In-Depth Technical Guide to the Photophysical Properties of Oxazine-170

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170, a fluorescent dye belonging to the oxazine family, is a versatile molecule with significant applications in various scientific fields, including laser technology, fluorescence microscopy, and as a probe in biological systems. Its robust photophysical properties, characterized by strong absorption in the red region of the visible spectrum and efficient fluorescence emission, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core photophysical properties of **Oxazine-170**, detailed experimental protocols for their measurement, and an exploration of its excited-state dynamics.

Core Photophysical Properties

The photophysical behavior of **Oxazine-170** is intrinsically linked to its molecular structure and is influenced by its surrounding environment, such as the solvent. Key properties include its absorption and emission characteristics, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Spectroscopic Characteristics

Oxazine-170 exhibits a strong absorption band in the long-wavelength visible region, typically peaking around 613-621 nm, and emits fluorescence in the red region, with a maximum at approximately 641-648 nm.^{[1][2]} The molar extinction coefficient, a measure of how strongly

the dye absorbs light at a specific wavelength, is notably high, contributing to its efficiency as a laser dye and fluorescent probe.[3][4]

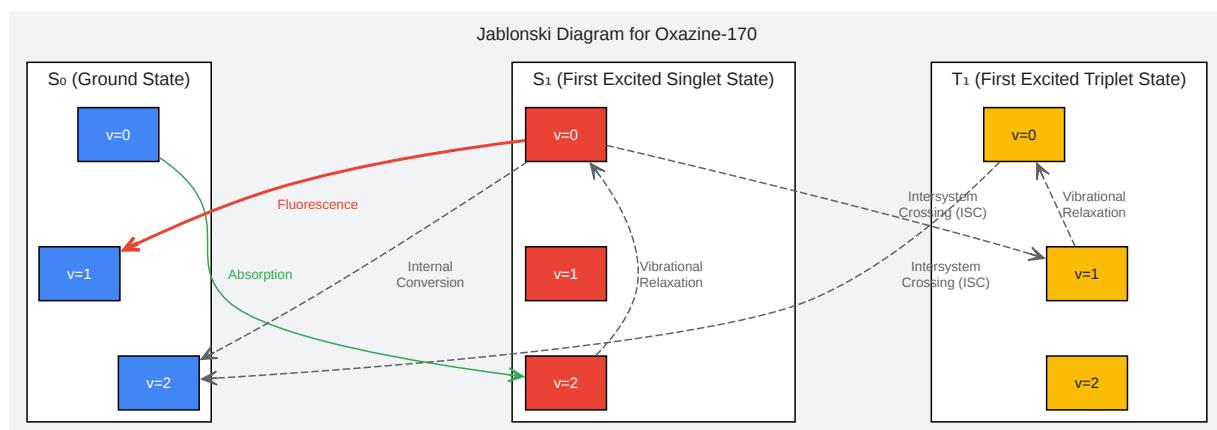

The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, is a critical parameter. For **Oxazine-170**, the quantum yield is significantly influenced by the solvent.[3][5][6] For instance, in methanol, the quantum yield has been reported to be 0.63, while in ethanol, it is approximately 0.5 to 0.579.[3][5][6] The fluorescence properties of **Oxazine-170** are also sensitive to temperature and the surrounding medium's pH.[5][7]

Table 1: Summary of Quantitative Photophysical Data for **Oxazine-170**

Property	Value	Solvent	Reference(s)
Absorption Maximum (λ_{abs})	613.3 nm	Methanol	[3]
621 nm	Ethanol	[2]	
Molar Extinction Coefficient (ϵ)	83,000 cm ⁻¹ M ⁻¹ at 613.3 nm	Methanol	[3][4]
Emission Maximum (λ_{em})	~641 nm	Methanol	[1]
648 nm	Ethanol	[2]	
Fluorescence Quantum Yield (Φ_F)	0.63	Methanol	[2][3]
~0.5	Ethanol	[5]	
0.579	Ethanol	[6]	
Fluorescence Lifetime (τ_F)	Typically a few nanoseconds for organic dyes	Various	[2]
Intersystem Crossing Quantum Yield (Φ_{ISC})	< 0.01 (for a similar oxazine dye)	Acetonitrile	[8]

Excited-State Dynamics

Upon absorption of a photon, an **Oxazine-170** molecule is promoted to an excited singlet state (S_1). From this state, it can return to the ground state (S_0) through several pathways, including fluorescence emission, internal conversion (a non-radiative process), and intersystem crossing to a triplet state (T_1). For oxazine dyes, the triplet quantum yield is generally very low, indicating that intersystem crossing is not a dominant deactivation pathway.^{[5][8]} Consequently, internal conversion plays a more significant role in the non-radiative decay of the excited state compared to rhodamine dyes.^[5] No phosphorescence has been observed for these dyes.^[5]

[Click to download full resolution via product page](#)

Caption: Jablonski diagram illustrating the electronic and vibrational transitions of **Oxazine-170**.

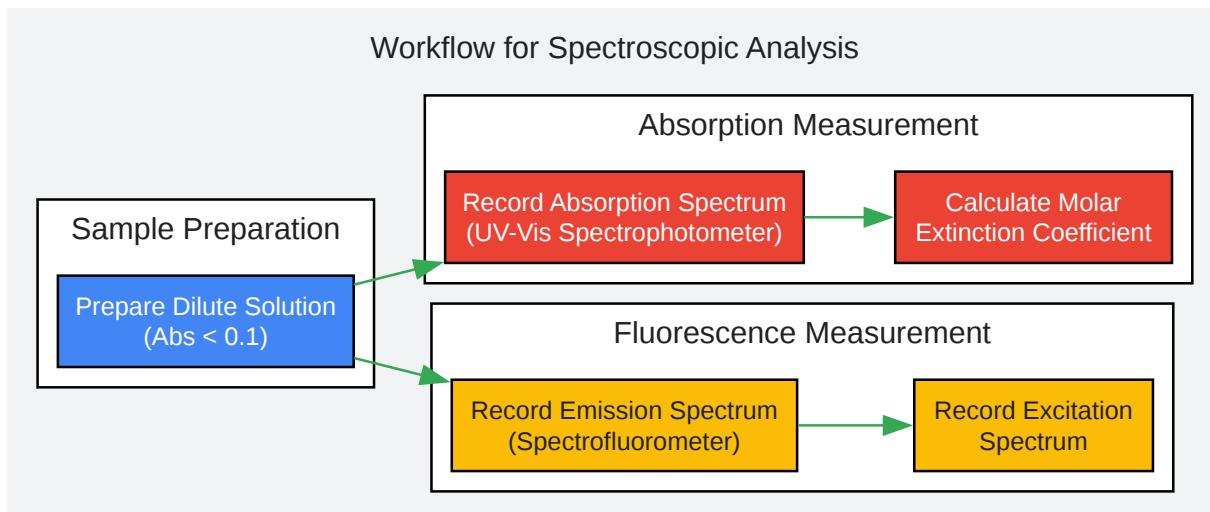
Experimental Protocols

Accurate determination of photophysical properties requires standardized and carefully executed experimental protocols.

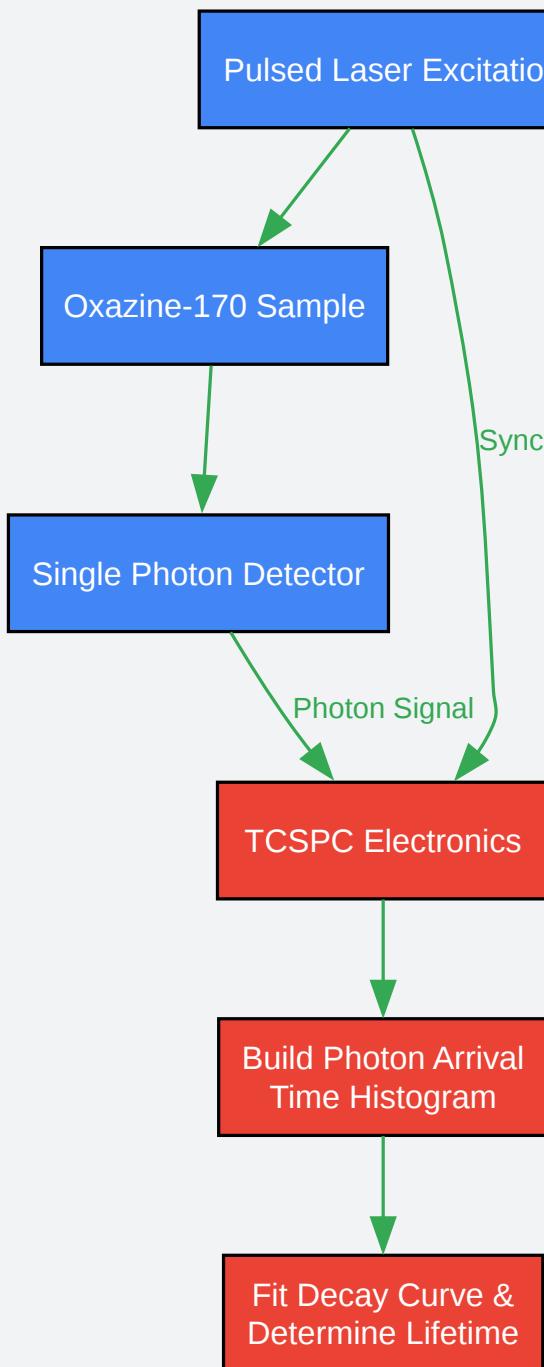
Absorption Spectroscopy

The absorption spectrum of **Oxazine-170** is typically measured using a dual-beam UV-Vis spectrophotometer.

Methodology:


- Prepare a dilute solution of **Oxazine-170** in the solvent of interest (e.g., methanol, ethanol) with an absorbance below 0.1 at the absorption maximum to avoid inner-filter effects.
- Use a 1 cm pathlength quartz cuvette for the measurement.
- Record the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).
- The molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at the maximum, c is the molar concentration, and l is the pathlength of the cuvette.

Fluorescence Spectroscopy


Fluorescence emission and excitation spectra are measured using a spectrofluorometer.

Methodology:

- Prepare a dilute solution of **Oxazine-170** with an absorbance of less than 0.1 at the excitation wavelength.
- Excite the sample at a wavelength on the red edge of the absorption band to minimize reabsorption effects (e.g., 550 nm).^[3]
- Record the emission spectrum, ensuring to correct for the wavelength-dependent sensitivity of the instrument.
- The excitation spectrum is recorded by monitoring the fluorescence emission at the maximum while scanning the excitation wavelength.

Time-Correlated Single Photon Counting (TCSPC) Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxazine 170 [omlc.org]
- 4. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 5. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzophenone sensitization of triplet oxazine and of delayed fluorescence by oxazine in acetonitrile solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Photophysical Properties of Oxazine-170]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1263324#photophysical-properties-of-oxazine-170>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com